molecular formula C11H15N5O3 B11856052 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- CAS No. 130368-81-9

6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro-

Cat. No.: B11856052
CAS No.: 130368-81-9
M. Wt: 265.27 g/mol
InChI Key: MQUOKLYYCVUIOB-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a purine base and a cyclobutyl group with hydroxymethyl substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- typically involves multiple steps, starting with the preparation of the cyclobutyl precursor. The cyclobutyl group is then functionalized with hydroxymethyl groups through a series of reactions, including hydroxylation and protection-deprotection steps. The final step involves the coupling of the functionalized cyclobutyl group with the purine base under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, chromatography, and recrystallization may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

    6H-Purin-6-one, 2-amino-9-(2-hydroxyethyl)-1,9-dihydro-: Similar structure but with a hydroxyethyl group instead of the cyclobutyl group.

    6H-Purin-6-one, 2-amino-9-(3-hydroxypropyl)-1,9-dihydro-: Contains a hydroxypropyl group, offering different chemical properties and reactivity.

    6H-Purin-6-one, 2-amino-9-(4-hydroxybutyl)-1,9-dihydro-: Features a hydroxybutyl group, which may affect its biological activity and applications.

Uniqueness

The uniqueness of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- lies in its cyclobutyl group with bis(hydroxymethyl) substituents, which provides distinct chemical and biological properties. This structure allows for unique interactions with molecular targets and offers potential advantages in various applications, such as increased stability and specificity in biological systems.

Properties

CAS No.

130368-81-9

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

2-amino-9-[3,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)6-1-11(2-6,3-17)4-18/h5-6,17-18H,1-4H2,(H3,12,14,15,19)

InChI Key

MQUOKLYYCVUIOB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)CO)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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